molecular formula C15H16N4O2S B2661178 N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923138-86-7

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2661178
CAS No.: 923138-86-7
M. Wt: 316.38
InChI Key: BZFVYKQOCLLVAH-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a pyridine moiety, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Cyclopropane Carboxamide: The cyclopropane carboxamide group can be synthesized through the reaction of cyclopropanecarboxylic acid with an amine, followed by coupling with the thiazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole and pyridine rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interfere with biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The pyridine moiety may interact with nucleic acids or proteins, disrupting their normal function. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share the thiazole ring but differ in their functional groups.

    Pyridine Derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-carboxylic acid have similar pyridine moieties but lack the thiazole ring.

    Cyclopropane Carboxamides: Compounds like cyclopropanecarboxylic acid amide share the cyclopropane carboxamide group but differ in their heterocyclic components.

Uniqueness

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its combination of a thiazole ring, a pyridine moiety, and a cyclopropane carboxamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-13(17-8-10-2-1-5-16-7-10)6-12-9-22-15(18-12)19-14(21)11-3-4-11/h1-2,5,7,9,11H,3-4,6,8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFVYKQOCLLVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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